molecular formula C8H12O3 B1626660 Ethyl 1-formylcyclobutanecarboxylate CAS No. 57742-93-5

Ethyl 1-formylcyclobutanecarboxylate

Cat. No.: B1626660
CAS No.: 57742-93-5
M. Wt: 156.18 g/mol
InChI Key: HORWHQYLTMRHBX-UHFFFAOYSA-N
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Description

Ethyl 1-formylcyclobutanecarboxylate is a cyclobutane-derived ester featuring a formyl group (-CHO) and an ethyl ester (-COOEt) substituent on the same carbon atom of the four-membered ring. This compound is of interest in organic synthesis due to the strained cyclobutane ring, which can impart unique reactivity in ring-opening or functionalization reactions.

Biological Activity

Ethyl 1-formylcyclobutanecarboxylate (CAS Number: 57742-93-5) is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with a formyl and carboxylate functional group, which contributes to its reactivity and biological activity. The molecular formula is C8H12O3C_8H_{12}O_3, and its structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC8H12O3C_8H_{12}O_3
Molecular Weight156.18 g/mol
CAS Number57742-93-5

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may function as an enzyme inhibitor , modulating key metabolic pathways crucial for cellular function. Additionally, it has been suggested that this compound may influence receptor activity , particularly in neurotransmitter systems, which could have implications for treating neurological disorders.

Biological Activities

Research indicates several notable biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Related compounds have shown promise in protecting neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
  • Enzyme Interaction : The compound may act as a substrate or inhibitor in various enzymatic reactions, affecting metabolic pathways essential for cellular homeostasis.

Anticancer Activity Study

A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanisms involved were linked to the induction of apoptosis and the inhibition of cell proliferation pathways.

Neuroprotective Study

Research on related compounds indicated protective effects on neuronal cells against oxidative damage. This suggests that this compound may have similar neuroprotective properties, making it a candidate for further investigation in the context of neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundCyclobutane ring, formyl groupPotential anticancer activity
Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylateHydroxy group instead of formylExhibits anti-inflammatory properties
Cyclobutanecarboxylic acid, 1-(aminomethyl)-, ethyl esterLacks formyl groupDifferent functional group positioning

This comparison highlights the distinctiveness of this compound within its class of compounds, particularly regarding its potential anticancer properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 1-formylcyclobutanecarboxylate, and how are reaction conditions optimized?

  • Methodological Answer : this compound can be synthesized via formylation of ethyl cyclobutanecarboxylate derivatives. A common approach involves Vilsmeier-Haack formylation using POCl₃ and DMF, followed by esterification under acidic conditions (e.g., H₂SO₄) with ethanol . Reaction optimization includes reflux conditions (~80–100°C) and stoichiometric control of reagents to minimize side products. Purity is monitored via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the formyl group (δ ~9.8 ppm for aldehyde proton) and cyclobutane ring protons (δ ~1.5–3.0 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (formyl C–H stretch) .
  • HPLC/MS : For molecular weight confirmation (expected [M+H]⁺ = 187.1) and purity assessment (>95%) .

Q. How does the formyl group influence the compound’s reactivity in nucleophilic additions or reductions?

  • Methodological Answer : The formyl group is highly electrophilic, enabling reactions like:

  • Reduction : LiAlH₄ converts it to a hydroxymethyl derivative (e.g., Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, see ).
  • Nucleophilic Attack : Grignard reagents add to the aldehyde, forming secondary alcohols. Stoichiometric control (1:1 aldehyde:Grignard) prevents over-addition .

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer : Use silica gel column chromatography (hexane:EtOAc gradient) to separate the product from unreacted starting materials. Distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) may also be employed .

Advanced Research Questions

Q. What mechanistic pathways explain the cyclobutane ring’s stability during formylation reactions?

  • Methodological Answer : The ring strain in cyclobutane (~110 kJ/mol) increases reactivity, but conjugation between the formyl group and ester stabilizes the intermediate. Computational studies (DFT calculations) suggest that transition states favor retention of the cyclobutane ring due to partial delocalization of the formyl π-electrons .

Q. How does stereoelectronic effects in this compound impact its stereoselective transformations?

  • Methodological Answer : The cyclobutane ring’s puckered geometry creates distinct axial/equatorial positions for substituents, influencing stereoselectivity in reactions like asymmetric hydrogenation. Chiral catalysts (e.g., BINAP-Ru complexes) can achieve >90% enantiomeric excess in reductions .

Q. What biological assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to enzymes like cyclooxygenase-2 (COX-2). IC₅₀ values are determined via dose-response curves, with molecular docking simulations (AutoDock Vina) to predict binding modes .

Q. How can computational modeling resolve contradictions in reported reactivity data between halogenated analogs?

  • Methodological Answer : Compare frontier molecular orbitals (HOMO/LUMO) of halogenated derivatives (e.g., 3-iodo vs. 3-bromo) using Gaussian09. Iodine’s lower electronegativity increases LUMO energy, enhancing electrophilicity and explaining higher reactivity in cross-coupling reactions vs. brominated analogs .

Q. What strategies improve synthetic yields in large-scale preparations of this compound?

  • Methodological Answer : Optimize via:

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions (yield increase from 65% to 85%) .
  • Catalyst Screening : Lewis acids like ZnCl₂ improve formylation efficiency by stabilizing reactive intermediates .

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Methodological Answer : Store in anhydrous aprotic solvents (e.g., THF or DCM) at –20°C to prevent hydrolysis of the formyl group. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation under these conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Ethyl 1-formylcyclobutanecarboxylate and related cyclobutane derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications Reference
This compound C₈H₁₂O₃ -CHO, -COOEt 156.18 (calculated) Potential intermediate for drug synthesis
Mthis compound C₇H₁₀O₃ -CHO, -COOMe 142.15 (calculated) Methyl ester analog; shorter alkyl chain
Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate C₁₂H₂₀FNO₄ -Boc-NH-, -F, -COOEt 261.29 Fluorinated derivative; Boc protection enhances stability
Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate C₈H₁₃BrO₂ -BrCH₂-, -COOEt 221.09 Bromomethyl group enables alkylation
Ethyl 2-bromocyclobutane-1-carboxylate C₇H₁₁BrO₂ -Br, -COOEt (adjacent positions) 207.07 Bromine at C2; steric effects influence reactivity
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate C₉H₁₄O₂ -CH₃, -CH₂=CH-, -COOEt 154.21 Methylene group introduces unsaturation

Key Comparative Insights

Ester Group Variations

  • Ethyl vs. Methyl Esters : this compound and its methyl analog differ in ester chain length. The ethyl group (C₂H₅) may confer higher lipophilicity compared to the methyl group (CH₃), influencing solubility and bioavailability in pharmaceutical applications .
  • Synthesis: Methyl esters (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ) are often synthesized via esterification or transesterification, suggesting similar routes for ethyl analogs .

Substituent Effects on Reactivity

  • Halogenated Derivatives: Brominated analogs (e.g., Ethyl 1-(bromomethyl)cyclobutane-1-carboxylate) are prone to nucleophilic substitution (SN2) reactions due to the bromine atom, making them useful intermediates in cross-coupling chemistry. Fluorinated derivatives (e.g., Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate) exhibit enhanced metabolic stability, a critical feature in drug design .
  • Functional Group Compatibility : The formyl group (-CHO) in this compound is highly reactive, enabling condensation or reduction reactions, whereas Boc-protected amines (e.g., in ) require deprotection steps for further functionalization .

Ring Strain and Conformational Analysis

  • Cyclobutane rings exhibit significant angle strain (~90° vs. ideal 109.5° for sp³ carbons).

Properties

IUPAC Name

ethyl 1-formylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWHQYLTMRHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481311
Record name ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57742-93-5
Record name ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dichloromethane (250 mL) solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (12 g) at room temperature, was added a mixture of pyridinium chlorochromate (PCC) (24.5 g) and 20 g SiO2. After 17.5 h, the organic solvent was decanted, and more dichloromethane and ethylacetate were added to wash the SiO2. The combined organic phases were concentrated, the residue and the SiO2 used in the reaction were loaded onto a column and eluted with EtOAc/DCM, 0-17%, to afford ethyl 1-formylcyclobutanecarboxylate (10.2 g) as a clear oil 1H-NMR (300 MHz, CDCl3): δ=9.76 (s, 1H); 4.32-4.0751 (d, 2H); 2.7145-2.2827 (t, 4H); 2.1954-1.6632 (m, 2H); 1.4254-1.0664(t, 3H) ppm. 13C-NMR (75 MHz, CDCl3) δ=196.96, 171.7, 61.54, 57.2, 25.95, 15.64, 14.17 ppm.
Quantity
24.5 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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